molecular formula C16H13NO3 B3009646 (3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 314052-15-8

(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B3009646
CAS No.: 314052-15-8
M. Wt: 267.284
InChI Key: XOMLVUJPIMLKNH-XFXZXTDPSA-N
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Description

(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with indole-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield quinone derivatives, while reduction can produce alcohol or amine derivatives

Scientific Research Applications

(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one
  • (3Z)-3-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one
  • (3Z)-3-[(2-hydroxy-4-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Uniqueness

Compared to similar compounds, (3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-14-8-4-5-10(15(14)18)9-12-11-6-2-3-7-13(11)17-16(12)19/h2-9,18H,1H3,(H,17,19)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMLVUJPIMLKNH-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C\2/C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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